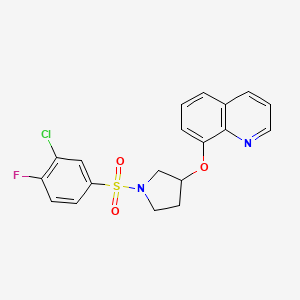

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound featuring a quinoline core substituted with a pyrrolidine ring, which is further functionalized with a 3-chloro-4-fluorophenylsulfonyl group

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Compounds containing a pyrrolidine ring have been shown to exhibit nanomolar activity against ck1γ and ck1ε . This suggests that the compound may interact with its targets by binding to them, leading to inhibition or modulation of their activity.

Biochemical Pathways

The inhibition or modulation of ck1γ and ck1ε, as suggested by the mode of action, could potentially affect multiple biochemical pathways, given the broad role of these kinases in cellular processes .

Result of Action

The potential inhibition or modulation of ck1γ and ck1ε could lead to various cellular effects, depending on the specific role of these kinases in the cells being targeted .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-((1-((3-Chloro-4-fl

Biologische Aktivität

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a quinoline core with a pyrrolidine ring and a sulfonyl group, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C19H16ClFN2O3S, with a molecular weight of 406.9 g/mol. The presence of the chloro and fluoro substituents on the phenyl ring enhances the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆ClFN₂O₃S |

| Molecular Weight | 406.9 g/mol |

| CAS Number | 2034242-27-6 |

The biological activity of this compound is primarily attributed to its interaction with specific kinases, particularly casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε). These kinases play critical roles in various cellular processes, including cell cycle regulation, circadian rhythm, and signal transduction pathways. The inhibition of CK1 isoforms by this compound can lead to significant alterations in these processes, potentially providing therapeutic benefits in diseases such as cancer and neurodegenerative disorders .

Target Pathways

The inhibition of CK1γ and CK1ε can affect multiple biochemical pathways:

- Cell Cycle Regulation : Disruption in kinase activity can lead to uncontrolled cell proliferation.

- Circadian Rhythms : Modulation of CK1 activity may influence circadian clock genes, impacting sleep-wake cycles and metabolic processes.

Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that modifications to the quinoline structure can enhance cytotoxic effects against cancer cell lines .

Antiviral Activity

Recent studies suggest that compounds similar to this compound possess antiviral properties. For instance, derivatives have been evaluated for their effectiveness against viruses like H5N1, showing promising inhibition rates coupled with low cytotoxicity .

Case Studies

A notable study explored the synthesis and biological evaluation of various quinoline derivatives, including those with sulfonyl groups. The findings indicated that certain derivatives exhibited significant antibacterial activity against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table: Biological Activity Summary

| Activity Type | Target | Effectiveness |

|---|---|---|

| Anticancer | Various cancer cell lines | Induces apoptosis; cell cycle arrest |

| Antiviral | H5N1 virus | High inhibition; low cytotoxicity |

| Antibacterial | Pseudomonas aeruginosa | Inhibition zone: 22 mm |

| Klebsiella pneumoniae | Inhibition zone: 25 mm |

Eigenschaften

IUPAC Name |

8-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3S/c20-16-11-15(6-7-17(16)21)27(24,25)23-10-8-14(12-23)26-18-5-1-3-13-4-2-9-22-19(13)18/h1-7,9,11,14H,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUIQHNXIFTPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.